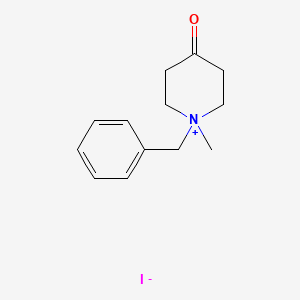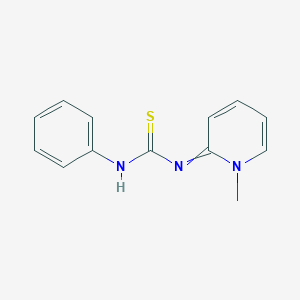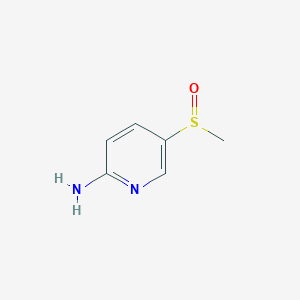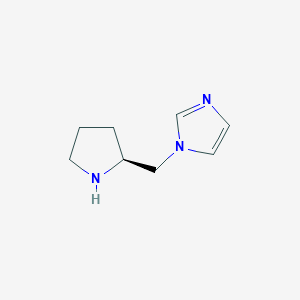
(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole involves several methods, including photoinduced thiol-ene coupling. Notably, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been developed as an organocatalyst for continuous-flow aldol reactions. The functionalized silica is packed into a short stainless steel column, creating a packed-bed microreactor. This approach offers good stereoselectivities, complete conversion efficiencies, and long-term stability of the packing material .
Applications De Recherche Scientifique
Synthesis and Application in Compound Libraries
(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole and its derivatives are used in the synthesis of various azoles, demonstrating their utility in the lead-oriented synthesis of compound libraries. These compounds serve as low-molecular-weight, hydrophilic, three-dimensional templates for building block libraries, instrumental in drug discovery and medicinal chemistry (Zhersh et al., 2013).
Enhancing Cellular Uptake of Py-Im Polyamides
A significant application is found in enhancing the cellular uptake and nuclear localization of Pyrrole–imidazole (Py–Im) hairpin polyamides. These are DNA-binding oligomers used in modulating gene expression. Modifications in these compounds, such as the introduction of an aryl group, have shown remarkable enhancement in their biological effects, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Application in Antihypertensive Agents
The synthesis of specific derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole has led to the discovery of novel antihypertensive agents. This underscores its role in cardiovascular drug research, with methods like the Mitsunobu reaction being key in its synthesis (Prasad et al., 2011).
Agricultural Applications
In agriculture and horticulture, derivatives of this compound are used as plant growth retardants. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This application extends to research in cell division, cell elongation, and plant senescence (Grossmann, 1990).
Anticancer Activity
Certain derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole have been evaluated for their anticancer activity. The modification of this compound has led to the development of new molecules that show promising results against various cancer cell lines, illustrating its potential in oncological research (Kumar et al., 2013).
Hepatitis C Virus Inhibition
In the field of virology, specific derivatives have shown potent activity against the Hepatitis C virus. Their structure has been optimized for increased activity and lower toxicity, making them candidates for clinical trials in treating HCV infection (Ivachtchenko et al., 2014).
Scientific Research Applications of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole
Synthesis and Application in Compound Libraries
(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole and its derivatives are used in the synthesis of various azoles, demonstrating their utility in the lead-oriented synthesis of compound libraries. These compounds serve as low-molecular-weight, hydrophilic, three-dimensional templates for building block libraries, instrumental in drug discovery and medicinal chemistry (Zhersh et al., 2013).
Enhancing Cellular Uptake of Py-Im Polyamides
A significant application is found in enhancing the cellular uptake and nuclear localization of Pyrrole–imidazole (Py–Im) hairpin polyamides. These are DNA-binding oligomers used in modulating gene expression. Modifications in these compounds, such as the introduction of an aryl group, have shown remarkable enhancement in their biological effects, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Application in Antihypertensive Agents
The synthesis of specific derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole has led to the discovery of novel antihypertensive agents. This underscores its role in cardiovascular drug research, with methods like the Mitsunobu reaction being key in its synthesis (Prasad et al., 2011).
Agricultural Applications
In agriculture and horticulture, derivatives of this compound are used as plant growth retardants. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This application extends to research in cell division, cell elongation, and plant senescence (Grossmann, 1990).
Anticancer Activity
Certain derivatives of (S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole have been evaluated for their anticancer activity. The modification of this compound has led to the development of new molecules that show promising results against various cancer cell lines, illustrating its potential in oncological research (Kumar et al., 2013).
Hepatitis C Virus InhibitionIn the field of virology, specific derivatives have shown potent activity against the Hepatitis C virus. Their structure has been optimized for increased activity and lower toxicity, making them candidates for clinical trials in treating HCV infection (Ivachtchenko et al., 2014).
Propriétés
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMFRPPGPXJHP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyrrolidin-2-ylmethyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





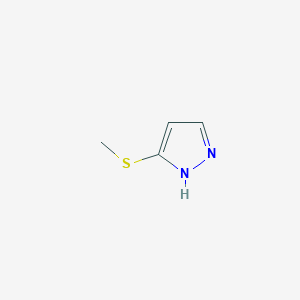

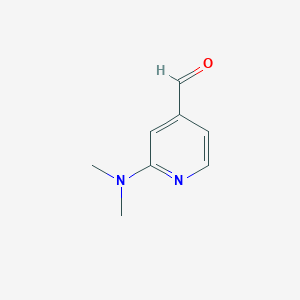
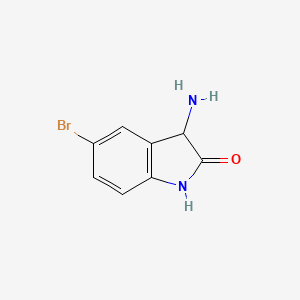
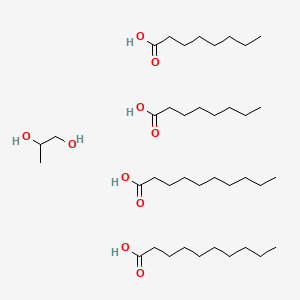
![7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3283896.png)

![3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3283905.png)

